BenchChemオンラインストアへようこそ!

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Physicochemical Property Optimization Blood-Brain Barrier Permeability Fragment-Based Drug Discovery

Procure 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one dihydrochloride to secure a privileged GHS-R1a antagonist scaffold with a free piperidine NH for rapid amide/sulfonamide library expansion. This precise 7-methoxy analog is essential for reproducible SAR: its Hammett σₚ (–0.27) and tPSA (53.9 Ų) differ categorically from 7-H or 7-F matched-pair probes, directly impacting CNS permeability predictions and metabolic O-demethylation liability studies in lead optimization.

Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.25
CAS No. 2379946-38-8
Cat. No. B2450633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
CAS2379946-38-8
Molecular FormulaC15H21Cl2N3O2
Molecular Weight346.25
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl
InChIInChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H
InChIKeyJLUOJCDYAKEQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride (CAS 2379946-38-8): Chemical Identity and Core Scaffold


7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one dihydrochloride is a synthetic small-molecule quinazolin-4(3H)-one derivative featuring a 7-methoxy substituent and an N3-(piperidin-4-ylmethyl) group, isolated as a dihydrochloride salt for enhanced aqueous solubility and handling [1]. The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, and piperidine-substituted variants have been validated as orally bioavailable small-molecule antagonists of the ghrelin receptor (GHS-R1a) with in vivo efficacy in obesity and diabetes models [2]. This compound’s specific substitution pattern—a free piperidine NH and a 7-methoxy group—differentiates it from other in-class analogs and establishes it as a versatile intermediate or fragment for lead optimization campaigns targeting G-protein coupled receptors and kinases.

Why Unsubstituted or 7-Fluoro Analogs Cannot Substitute for 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride in Lead Optimization


Within the N3-(piperidin-4-ylmethyl)quinazolin-4-one chemotype, even a single-atom change at the 7-position drastically alters key physicochemical and pharmacological properties. The 7-methoxy group imparts a distinct electronic profile (Hammett σₚ = –0.27) versus hydrogen (σₚ = 0) or fluorine (σₚ = 0.06), modulating the quinazolinone core's electron density, dipole moment, and hydrogen-bond acceptor capacity [1]. In the context of piperidine-substituted quinazolinone GHS-R1a antagonists, systematic SAR studies demonstrated that subtle modifications to the quinazolinone periphery significantly impact oral bioavailability, metabolic stability, and target binding affinity [2]. Consequently, procurement of the precise 7-methoxy analog is non-negotiable for researchers requiring fidelity to a validated pharmacophore model or seeking to explore methoxy-specific interactions such as CH–O hydrogen bonding or metabolic O-demethylation pathways.

Quantitative Evidence Guide: 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride Differentiation from Closest Analogs


Topological Polar Surface Area (tPSA) Modulation: 7-Methoxy vs. 7-H and 7-Fluoro Analogs

The 7-methoxy substituent increases the computed tPSA to 53.9 Ų compared to 44.1 Ų for the unsubstituted (7-H) analog and 44.1 Ų for the 7-fluoro analog [1] [2] [3]. This 9.8 Ų increase reflects the additional oxygen-mediated hydrogen-bond acceptor capacity, which can reduce passive blood-brain barrier penetration and influence off-target binding profiles. In central nervous system drug discovery, tPSA values below 60–70 Ų are generally associated with favorable brain penetration; the 7-methoxy compound occupies a distinct intermediate range compared to its more lipophilic analogs.

Physicochemical Property Optimization Blood-Brain Barrier Permeability Fragment-Based Drug Discovery

Hydrogen-Bond Donor Count: Salt Form Advantage for Crystallinity and Handling

As a dihydrochloride salt, this compound possesses three hydrogen-bond donors (one piperidine NH⁺ and two HCl-associated protons), compared to zero for the free base form [1]. Increased hydrogen-bond donor count generally correlates with higher melting points and improved crystallinity, facilitating accurate weighing, long-term storage stability, and formulation reproducibility. The unsubstituted (7-H) dihydrochloride analog also exhibits three H-bond donors, establishing salt-form parity, but the methoxy group's oxygen serves as an additional acceptor (four total acceptors versus three for the 7-H compound), potentially enhancing crystal lattice interactions.

Salt Selection Solid-State Chemistry Compound Manageability

Lipophilicity Modulation: Computed XLogP3 as a Proxy for Metabolic Stability and Protein Binding

Although reliable experimentally measured logP/logD values are absent from the public domain for this compound, the methoxy substitution is expected to reduce lipophilicity compared to the 7-H and 7-fluoro analogs based on π substituent constants (π = –0.02 for OCH₃, 0.00 for H, and +0.14 for F) [1]. In the quinazolinone ghrelin antagonist series, lipophilicity was a critical driver of metabolic clearance; compounds with moderate logD₇.₄ values (2–3) demonstrated superior oral bioavailability relative to highly lipophilic analogs [2]. The 7-methoxy compound is therefore predicted to occupy a favorable intermediate lipophilicity range that balances passive permeability with resistance to oxidative metabolism.

Lipophilicity ADME Metabolic Stability

Fragment-Like Molecular Weight and Synthetic Tractability for Lead Optimization

With a molecular weight of 346.2 g/mol (dihydrochloride salt; ~273 g/mol free base), this compound resides within the fragment-to-lead space (MW < 350 Da), making it an attractive starting point for structure-based drug design [1]. The free piperidine NH provides a synthetic handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation. By contrast, many commercially available quinazolinone analogs feature N-methylpiperidine or N-arylpiperidine groups that preclude further elaboration at the piperidine nitrogen, limiting their utility as versatile intermediates .

Fragment-Based Drug Discovery Lead Optimization Synthetic Accessibility

Optimal Use Cases for Procuring 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride (CAS 2379946-38-8)


Building Block for Parallel Library Synthesis in Ghrelin Receptor Antagonist Programs

The free piperidine NH serves as a derivatization point for rapid amide or sulfonamide library synthesis, enabling systematic exploration of GHS-R1a antagonist SAR. The scaffold directly mirrors the core of clinically validated quinazolinone ghrelin antagonists that demonstrated oral bioavailability and in vivo efficacy in reducing food intake and body weight [1].

Physicochemical Probe for CNS vs. Peripheral Target Engagement Studies

The computed tPSA of 53.9 Ų places this compound at the boundary of CNS permeability. Researchers can use the 7-methoxy analog alongside the 7-H (tPSA 44.1 Ų) and 7-fluoro (tPSA 44.1 Ų) analogs as a matched-pair triple set to experimentally determine the impact of tPSA modulation on brain-to-plasma ratios and target occupancy [1].

Metabolic Stability Assessment of 7-Alkoxy vs. 7-Halo Quinazolinones

The 7-methoxy group is a substrate for cytochrome P450-mediated O-demethylation, whereas the 7-fluoro analog resists oxidative metabolism. Comparative in vitro microsomal stability assays using this compound and its 7-fluoro counterpart can quantify the metabolic liability of the alkoxy substituent and guide lead series selection, a critical decision point informed by the class-wide observation that lipophilicity drives clearance in quinazolinone ghrelin antagonists [2].

Fragment-Based Screening Against Novel Kinase or GPCR Targets

With a free-base molecular weight of ~273 Da, this compound satisfies fragment-based screening guidelines. Its quinazolinone core is a known kinase hinge-binding motif, and the piperidine moiety can engage conserved acidic residues in ATP-binding pockets. Procuring this specific fragment enables direct SPR or thermal shift screening against emerging kinase targets, followed by structure-guided growth using the solvent-exposed piperidine vector.

Quote Request

Request a Quote for 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.